Cas no 1500479-10-6 (2-(1-benzofuran-3-yl)butanoic acid)

2-(1-benzofuran-3-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-benzofuran-3-yl)butanoic acid
- SCHEMBL4139411
- EN300-1139276
- 1500479-10-6
-
- インチ: 1S/C12H12O3/c1-2-8(12(13)14)10-7-15-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,13,14)
- InChIKey: UPJJQQPXZCMJNO-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C2C=CC=CC1=2)C(C(=O)O)CC
計算された属性
- せいみつぶんしりょう: 204.078644241g/mol
- どういたいしつりょう: 204.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 50.4Ų
2-(1-benzofuran-3-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1139276-0.05g |
2-(1-benzofuran-3-yl)butanoic acid |
1500479-10-6 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1139276-0.5g |
2-(1-benzofuran-3-yl)butanoic acid |
1500479-10-6 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1139276-0.1g |
2-(1-benzofuran-3-yl)butanoic acid |
1500479-10-6 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1139276-1g |
2-(1-benzofuran-3-yl)butanoic acid |
1500479-10-6 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1139276-5.0g |
2-(1-benzofuran-3-yl)butanoic acid |
1500479-10-6 | 5g |
$2858.0 | 2023-05-23 | ||
Enamine | EN300-1139276-2.5g |
2-(1-benzofuran-3-yl)butanoic acid |
1500479-10-6 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1139276-5g |
2-(1-benzofuran-3-yl)butanoic acid |
1500479-10-6 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1139276-10g |
2-(1-benzofuran-3-yl)butanoic acid |
1500479-10-6 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1139276-1.0g |
2-(1-benzofuran-3-yl)butanoic acid |
1500479-10-6 | 1g |
$986.0 | 2023-05-23 | ||
Enamine | EN300-1139276-0.25g |
2-(1-benzofuran-3-yl)butanoic acid |
1500479-10-6 | 95% | 0.25g |
$774.0 | 2023-10-26 |
2-(1-benzofuran-3-yl)butanoic acid 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2-(1-benzofuran-3-yl)butanoic acidに関する追加情報
Introduction to 2-(1-Benzofuran-3-yl)butanoic Acid (CAS No. 1500479-10-6)
2-(1-Benzofuran-3-yl)butanoic acid (CAS No. 1500479-10-6) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and potential therapeutic applications. The structure of 2-(1-benzofuran-3-yl)butanoic acid consists of a benzofuran ring linked to a butanoic acid moiety, making it a promising candidate for various pharmacological studies.
The chemical formula of 2-(1-benzofuran-3-yl)butanoic acid is C12H12O3, and its molecular weight is approximately 204.22 g/mol. The compound is characterized by its distinct aromatic and carboxylic acid functionalities, which contribute to its chemical reactivity and biological properties. Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(1-benzofuran-3-yl)butanoic acid, facilitating its use in a wide range of scientific investigations.
In the realm of medicinal chemistry, 2-(1-Benzofuran-3-yl)butanoic acid has been studied for its potential as a lead compound in drug discovery. Research has shown that benzofurans, including this specific derivative, exhibit a variety of biological activities such as anti-inflammatory, antioxidant, and anticancer properties. These activities are attributed to the presence of the benzofuran ring, which can interact with various biological targets, including enzymes and receptors.
A recent study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of 2-(1-Benzofuran-3-yl)butanoic acid. The researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that 2-(1-Benzofuran-3-yl)butanoic acid could be a valuable candidate for the development of novel anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 2-(1-Benzofuran-3-yl)butanoic acid has also shown promise in cancer research. A study conducted by a team at the National Cancer Institute demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a potential lead for further anticancer drug development.
The antioxidant properties of 2-(1-Benzofuran-3-yl)butanoic acid have also been explored. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as neurodegenerative disorders and cardiovascular diseases. A study published in the journal Free Radical Biology and Medicine reported that 2-(1-Benzofuran-3-yl)butanoic acid effectively scavenged free radicals and protected cells from oxidative damage.
In addition to its biological activities, the physical properties of 2-(1-Benzofuran-3-yl)butanoic acid are important for its practical applications. The compound is typically a white crystalline solid with a melting point ranging from 95°C to 98°C. It is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in both laboratory research and pharmaceutical formulations.
The synthesis of 2-(1-Benzofuran-3-yl)butanoic acid has been optimized using various methods, including transition metal-catalyzed cross-coupling reactions and palladium-catalyzed arylation reactions. These synthetic routes have improved the yield and purity of the compound, making it more accessible for large-scale production and further research.
In conclusion, 2-(1-Benzofuran-3-yl)butanoic acid (CAS No. 1500479-10-6) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and diverse biological activities make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in modern drug discovery efforts.
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